

A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Benzohydrazide Analogs

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Compound of Interest

Compound Name: 4-Butoxybenzohydrazide

Cat. No.: B1331719

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of various substituted benzohydrazide analogs based on published experimental data. While specific data on **4-butoxybenzohydrazide** analogs is limited, this document extrapolates key SAR principles from structurally related benzohydrazide and benzohydrazone derivatives to inform rational drug design and development. The information presented herein is intended to guide researchers in the synthesis and evaluation of novel benzohydrazide-based therapeutic agents.

Overview of Benzohydrazide Analogs

Benzohydrazides are a class of organic compounds characterized by a hydrazide group (-CONHNH₂) attached to a benzene ring.^{[1][2]} These compounds and their derivatives, particularly hydrazones formed by condensation with aldehydes or ketones, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.^{[1][2][3]} These activities include antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties.^{[1][2][3][4][5]} The versatility of the benzohydrazide scaffold allows for the introduction of various substituents, leading to a diverse library of analogs with distinct biological profiles.^{[1][3][6]}

Comparative Biological Activity Data

The following tables summarize the in vitro biological activities of various substituted benzohydrazide analogs, providing a basis for understanding their structure-activity relationships.

Table 1: Anticancer Activity of Substituted Benzohydrazide Analogs

Compound ID	Structure/Substituent	Cancer Cell Line	IC50 (μM)	Reference
H20	Dihydropyrazole and naphthalene moieties	A549 (Lung)	0.46	[7]
MCF-7 (Breast)	0.29	[7]		
HeLa (Cervical)	0.15	[7]		
HepG2 (Liver)	0.21	[7]		
Compound 4	2/3-bromo-N'-(substituted benzylidene/3 phenylallylidene)	HCT 116 (Colon)	1.88	[1]
Compound 14	N'-(substituted)-4-(butan-2 lideneamino)	Human Colorectal	37.71	[1]
Compound 5t	N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]	HeLa (Cervical)	0.66	[1]
Compound 20	N'-[4-[(substituted imino)methyl]benzylidene]	HCT116 (Colon)	19 μg/cm ³	[1]
MCF7 (Breast)	18 μg/cm ³	[1]		
C8	N'-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide	A549, MCF-7, HepG2	Lower than C18	[8]
C18	N'-(4-(1H-pyrrol-1-yl) benzoyl)-4-	A549, MCF-7, HepG2	Higher than C8	[8]

nitrobenzohydrazide

Table 2: Antimicrobial Activity of Substituted Benzohydrazide Analogs

Compound ID	Structure/Substituent	Microorganism	MIC (µg/mL)	Reference
S3	(E)-4-chloro-N'-(thiophen-2-ylmethylene)	E. coli	-	[9]
A. niger	-	[9]		
AR7	N'-(3,4,5-trimethoxybenzylidene)-4-hydroxy	-	Most active in series	[5]
3d	N'-(4-formylbenzylidene)-4-tert-butyl	B. subtilis CMCC 63501	4	[10]
3f	N'-(4-formylbenzylidene)-4-phenyl	S. aureus CMCC(B) 26003	4	[10]
5c & 5d	4-(morpholin-4-yl)-N'-(arylidene)	M. tuberculosis H37Rv	Most potent in series	[1]
6b, 6c, 6d	Pyrazole and benzohydrazide moieties	Various bacteria and fungi	Potent activity	[11]

Table 3: Cholinesterase Inhibitory Activity of 4-(Trifluoromethyl)benzohydrazide Analogs

Compound ID	Structure/Substituent	AChe IC50 (μM)	BuChE IC50 (μM)	Reference
2l	4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]	Most efficient in series	-	[12]
2g	Salicylidene hydrazone	Efficient	-	[12]
General	Hydrazide-hydrazones from 4-(trifluoromethyl)benzohydrazide	46.8–137.7	63.6–881.1	[12]

Experimental Protocols

3.1. General Synthesis of Benzohydrazide Analogs (Hydrazones)

The synthesis of benzohydrazide analogs, specifically hydrazones, is typically achieved through a condensation reaction between a substituted benzohydrazide and an appropriate aldehyde or ketone.[11]

- **Preparation of Substituted Benzohydrazide:** A substituted methyl benzoate is refluxed with hydrazine hydrate in a suitable solvent like ethanol.[1] The reaction mixture is then cooled to allow the precipitation of the benzohydrazide product, which is subsequently filtered, washed, and can be recrystallized.[1]
- **Condensation to Form Hydrazone:** The synthesized benzohydrazide is dissolved in a solvent such as ethanol, and a substituted aldehyde or ketone is added to the solution.[9] A catalytic amount of acid (e.g., glacial acetic acid or concentrated HCl) is often added to facilitate the reaction.[9] The mixture is then refluxed or stirred at room temperature for a specified period.[7][9] Upon completion, the resulting hydrazone product precipitates, is filtered, washed, and purified by recrystallization.[9]

3.2. In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.^{[7][8]}

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals by viable cells.
- **Solubilization and Absorbance Measurement:** A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC₅₀ Determination:** The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curves.^[7]

3.3. In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)

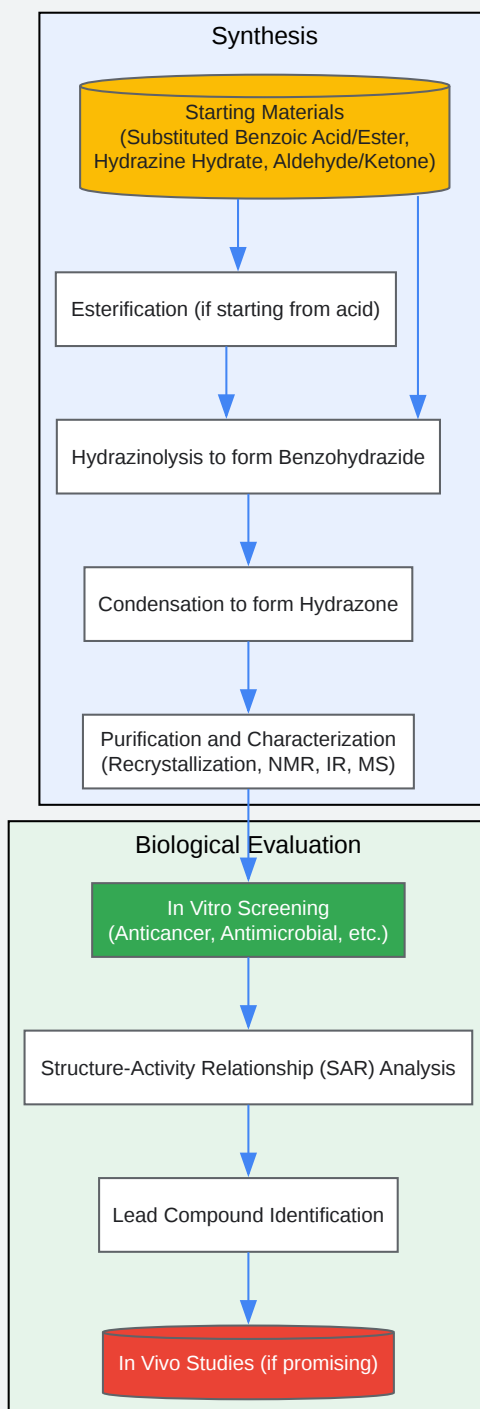
The antimicrobial activity of the synthesized compounds can be determined using the agar well diffusion method.^[9]

- **Preparation of Media:** Nutrient agar medium is prepared, sterilized, and poured into petri plates.
- **Inoculation:** The solidified agar plates are swabbed with the broth culture of the test microorganism.
- **Well Creation and Compound Addition:** Wells are created in the agar, and a specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.

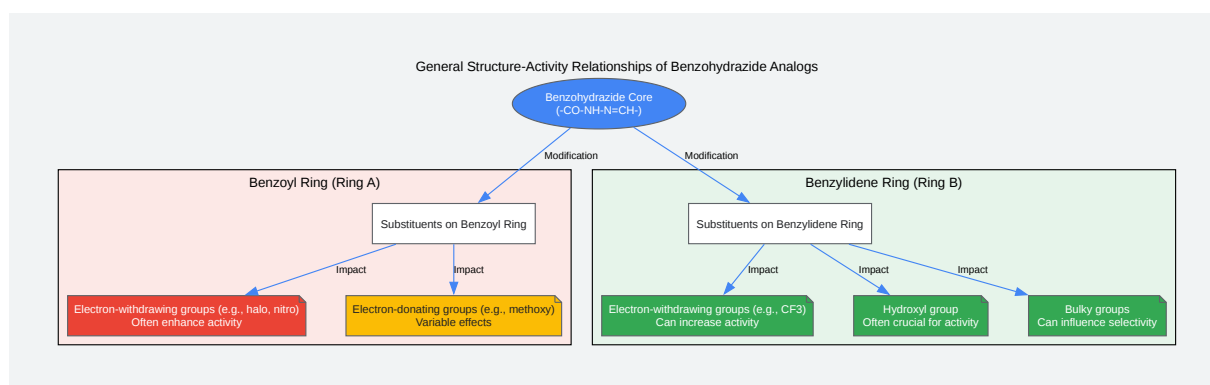
- Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
- Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured to determine the antimicrobial activity.[9]

Visualizations

General Workflow for Synthesis and Evaluation of Benzohydrazide Analogs

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Caption: General workflow for the synthesis and biological evaluation of benzohydrazide analogs.



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Caption: Key structural features influencing the biological activity of benzohydrazide analogs.

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